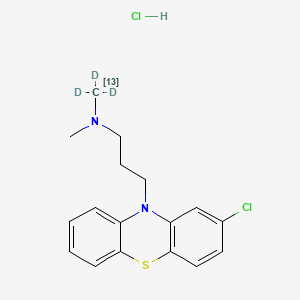

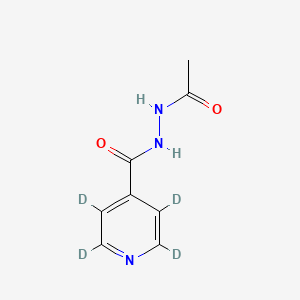

![molecular formula C5H10O4 B583559 2-deoxy-D-[2-13C]ribose CAS No. 478511-60-3](/img/structure/B583559.png)

2-deoxy-D-[2-13C]ribose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

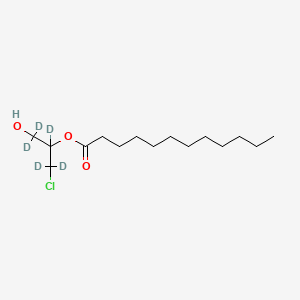

2-deoxy-D-ribose, also known as 2-Deoxy-D-arabinose, 2-Deoxy-D-erythropentose, or Thyminose, is a monosaccharide with the empirical formula C5H10O4 . It is a deoxy sugar, meaning that it is derived from the sugar ribose by loss of a hydroxy group . It is most notable for its presence in DNA .

Molecular Structure Analysis

The molecular formula of 2-deoxy-D-ribose is C5H10O4, with a molecular weight of 134.13 . In aqueous solution, deoxyribose primarily exists as a mixture of three structures: the linear form and two ring forms, deoxyribofuranose (with a five-membered ring), and deoxyribopyranose (with a six-membered ring) .Chemical Reactions Analysis

Deoxyribose-5-phosphate aldolases (DERAs) are enzymes that catalyze a reversible aldol reaction between an acetaldehyde donor and glyceraldehyde-3-phosphate acceptor to generate deoxyribose-5-phosphate . DERA enzymes can accept other types of aldehydes as their donor, and in particular as acceptor molecules .Physical And Chemical Properties Analysis

2-deoxy-D-ribose appears as a white solid with a melting point of 91 °C . It is very soluble in water .Mecanismo De Acción

Direcciones Futuras

While specific future directions for 2-deoxy-D-ribose were not found in the search results, it’s worth noting that DERA enzymes, which catalyze reactions involving 2-deoxy-D-ribose, have been applied in multi-enzyme cascade reactions both in vitro and in vivo . The DERA-based applications range from the synthesis of commodity chemicals and flavors to more complicated and high-value pharmaceutical compounds . This suggests that there is potential for further exploration and application of 2-deoxy-D-ribose in various fields.

Propiedades

IUPAC Name |

(4S,5R)-(313C)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-XATPVYBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([13CH2]C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.